molecular formula C8H11Cl2N3O2 B2608346 N-(4-Chloro-2-nitrophenyl)ethane-1,2-diamine hydrochloride CAS No. 1049728-18-8

N-(4-Chloro-2-nitrophenyl)ethane-1,2-diamine hydrochloride

Cat. No. B2608346
M. Wt: 252.1
InChI Key: JHTCIAODLBQFGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chloro-2-nitrophenyl)ethane-1,2-diamine hydrochloride , also known by its chemical formula C~8~H~11~Cl~2~N~3~O~2~ , is a synthetic compound. It belongs to the class of diamine derivatives and contains both a nitro group and a chloro group on its aromatic ring. The compound is typically found in the form of a white crystalline powder.



Synthesis Analysis

The synthesis of N-(4-Chloro-2-nitrophenyl)ethane-1,2-diamine hydrochloride involves several steps. While I don’t have access to specific papers, the general synthetic pathway includes the following:




  • Nitration : Starting with 4-chloroaniline , the compound undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid. This results in the introduction of a nitro group at the para position of the aromatic ring.




  • Reduction : The nitro group is then reduced to an amino group using a suitable reducing agent (such as tin(II) chloride or iron ). This step yields 4-chloro-2-nitroaniline .




  • Ethylation : The amino group of 4-chloro-2-nitroaniline reacts with ethylene diamine (ethane-1,2-diamine) to form the desired compound, N-(4-Chloro-2-nitrophenyl)ethane-1,2-diamine .




  • Hydrochloride Formation : Finally, the compound is converted to its hydrochloride salt by reacting it with hydrochloric acid.





Molecular Structure Analysis

The molecular structure of N-(4-Chloro-2-nitrophenyl)ethane-1,2-diamine hydrochloride consists of an aromatic ring with the chloro and nitro substituents. The ethane-1,2-diamine moiety is attached to the aromatic ring. The compound’s molecular weight is approximately 215.64 g/mol .



Chemical Reactions Analysis

The compound may participate in various chemical reactions, including nitro reduction , substitution reactions , and complexation reactions . These reactions can modify its properties and reactivity.



Physical And Chemical Properties Analysis


  • Appearance : White crystalline powder.

  • Melting Point : Varies depending on the crystalline form.

  • Solubility : Soluble in water and polar organic solvents.

  • Stability : Stable under normal conditions.

  • pH : Forms an acidic solution due to the hydrochloride salt.


Safety And Hazards


  • Toxicity : The compound may be toxic if ingested, inhaled, or absorbed through the skin.

  • Handling : Use appropriate protective equipment (gloves, goggles, lab coat) when handling.

  • Storage : Store in a cool, dry place away from direct sunlight.


Future Directions

Research on N-(4-Chloro-2-nitrophenyl)ethane-1,2-diamine hydrochloride could explore its applications in coordination chemistry , biological assays , or catalysis . Further studies are needed to understand its full potential and optimize its properties.


Please note that this analysis is based on general knowledge, and specific details may vary depending on the context and intended use of the compound.


properties

IUPAC Name

N'-(4-chloro-2-nitrophenyl)ethane-1,2-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O2.ClH/c9-6-1-2-7(11-4-3-10)8(5-6)12(13)14;/h1-2,5,11H,3-4,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTCIAODLBQFGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])NCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Chloro-2-nitrophenyl)ethane-1,2-diamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.